(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid

Chiral resolution Enantiomeric purity Optical rotation

Secure this single-enantiomer (R)-configured 1,4-oxazepane scaffold for your medicinal chemistry program. The Boc-protected secondary amine and free 7-carboxylic acid enable orthogonal, sequential derivatization—first amide coupling, then global deprotection—avoiding competing side reactions. Its 1.0 LogP and constrained geometry make it ideal for CNS-focused libraries, offering membrane permeability the more polar 6-COOH regioisomer cannot. Choose the defined (7R) stereochemistry for unambiguous SAR data in neurological target studies.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Cat. No. B8257572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(OCC1)C(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(9(13)14)16-7-6-12/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
InChIKeyFLOIRPHMSVNBOJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid – Chiral Heterocyclic Building Block for Enantioselective Synthesis Programs


(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid (CAS 2165774-40-1) is a single-enantiomer, Boc-protected seven-membered heterocyclic amino acid derivative bearing a carboxylic acid at the ring 7-position [1]. It belongs to the 1,4-oxazepane family, a scaffold widely explored in medicinal chemistry for anticonvulsant, antifungal, and neurological indications [2]. The compound features one chiral center (7R), a Boc-protected secondary amine at position 4, and a free carboxylic acid at position 7, making it a versatile intermediate for peptide coupling, amide bond formation, and chiral pool synthesis. Its computed physicochemical profile includes a molecular weight of 245.27 g/mol, XLogP3 of 0.7, and a predicted pKa of 3.59 [1].

Why (R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid Cannot Be Replaced by Generic 1,4-Oxazepane Analogs


The 1,4-oxazepane scaffold supports multiple regioisomeric and stereochemical variants that are not functionally interchangeable. Substituting the (R)-7-carboxylic acid enantiomer with the (S)-enantiomer (CAS 2165489-69-8) , the 6-carboxylic acid regioisomer (CAS 1269755-58-9) [1], the 2-carboxylic acid regioisomer (CAS 1141669-61-5), or the unprotected 1,4-oxazepane-7-carboxylic acid (CAS 933743-15-8) [2] introduces distinct spatial orientation of the carboxylate pharmacophore, altered hydrogen-bonding geometry, and different lipophilicity (XLogP3 ranging from -2.9 to 0.7 across analogs). The Boc protecting group further distinguishes this compound from Fmoc- or Cbz-protected variants (e.g., 4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-7-carboxylic acid ), dictating orthogonal deprotection compatibility in multi-step synthetic sequences. The quantitative evidence below demonstrates that these structural differences translate into measurable variations in physicochemical properties, synthetic accessibility, and application suitability.

Quantitative Differentiation Evidence for (R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid Against Closest Analogs


Enantiomeric Identity: (R)-7-carboxylic acid vs. (S)-7-carboxylic acid – Optical Rotation and Chiral Purity

The (R)-enantiomer (CAS 2165774-40-1) and (S)-enantiomer (CAS 2165489-69-8) are distinct chemical entities with opposite absolute configuration at the 7-position. Commercial suppliers report the (R)-enantiomer at ≥95% enantiomeric excess (ee) and ≥95% chemical purity , while the (S)-enantiomer is available as a separate catalog item (CAS 2165489-69-8) . The (R)-configuration places the carboxylic acid in a specific spatial orientation that, when incorporated into bioactive molecules, can produce markedly different target binding affinities – a phenomenon well-documented for chiral 1,4-oxazepane-containing noradrenaline reuptake inhibitors where (6S,7R) stereochemistry was critical for transporter selectivity [1].

Chiral resolution Enantiomeric purity Optical rotation

Regioisomeric Differentiation: 7-COOH vs. 6-COOH – Lipophilicity (XLogP3) and Topological Polar Surface Area

The position of the carboxylic acid on the oxazepane ring significantly alters computed physicochemical properties. The 7-carboxylic acid regioisomer (target compound) has an XLogP3 of 0.7 [1], whereas the 6-carboxylic acid regioisomer (CAS 1269755-58-9) has an XLogP3 of 0.3 [2], indicating the 7-substituted analog is more lipophilic (ΔXLogP3 = +0.4). The unprotected 1,4-oxazepane-7-carboxylic acid (CAS 933743-15-8) is substantially more hydrophilic with XLogP3 of -2.9 [3]. Topological Polar Surface Area (TPSA) for the target compound is 76.07 Ų , identical within the class as computed by standard algorithms, but the effective hydrogen-bonding geometry differs due to the spatial position of the carboxylic acid relative to the Boc-protected amine.

Lipophilicity Polar surface area Drug-likeness

Protecting Group Orthogonality: Boc vs. Fmoc vs. Cbz at the 4-Position of 1,4-Oxazepane-7-carboxylic Acid

The Boc group on the target compound is cleaved under acidic conditions (e.g., TFA or HCl), providing orthogonal protection relative to Fmoc (base-labile, cleaved by piperidine) and Cbz (hydrogenolysis, cleaved by H₂/Pd). The Fmoc analog, 4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-7-carboxylic acid (MW 367.4 g/mol) , carries a substantially larger protecting group that increases molecular weight by 122.1 Da (49.8% increase) and alters solubility. The Cbz analog, 4-((benzyloxy)carbonyl)-1,4-oxazepane-7-carboxylic acid (CAS 2913406-97-8, MW 279.29 g/mol) , is susceptible to hydrogenolytic cleavage, which may be incompatible with substrates bearing reducible functional groups. The Boc group's acid-lability enables selective deprotection in the presence of base-stable protecting groups, a critical consideration in multi-step synthesis.

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Computed Acid Dissociation Constant (pKa): 7-COOH Regioisomer vs. Unprotected Core

The predicted pKa of the carboxylic acid group in the target compound is 3.59 ± 0.20 , indicating that the carboxyl group is predominantly ionized (>99% carboxylate) at physiological pH 7.4. This value is consistent with aliphatic carboxylic acids in heterocyclic systems. The Boc-protected nitrogen is non-basic, meaning the compound exists as a single anionic species at neutral pH. In contrast, the unprotected 1,4-oxazepane-7-carboxylic acid (CAS 933743-15-8) contains a free secondary amine (predicted pKa ~8-10), resulting in zwitterionic character at physiological pH that dramatically alters solubility, LogD, and membrane permeability [1].

Ionization state pKa prediction pH-dependent solubility

Commercial Availability and Enantiopurity Benchmarking: (R)-7-COOH vs. (R)-6-COOH and (S)-7-COOH

The target compound is stocked by multiple suppliers (Leyan, Accela ChemBio, Haiji Pharmaceutical) at 98% chemical purity and ≥95% ee . Its (R)-6-carboxylic acid regioisomer counterpart (CAS 2165855-43-4) is also commercially available at 97% purity from suppliers such as Aladdin and Fujifilm Wako , indicating that regioisomeric options exist but must be explicitly specified during procurement. The (S)-7-carboxylic acid enantiomer (CAS 2165489-69-8) is separately cataloged . The availability of all four stereochemical/regioisomeric permutations (R-7, S-7, R-6, S-6) as distinct catalog items underscores that these are not interchangeable commodities and each serves a specific synthetic purpose.

Supply chain Enantiomeric excess Catalog availability

Recommended Procurement and Application Scenarios for (R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid


Enantioselective Synthesis of 7-Substituted 1,4-Oxazepane Drug Candidates

When a medicinal chemistry program requires a chiral 1,4-oxazepane building block with a carboxylic acid at the 7-position for amide coupling or esterification, the (R)-enantiomer (CAS 2165774-40-1, ≥95% ee) ensures defined absolute stereochemistry at the point of attachment . This is essential for structure-activity relationship (SAR) studies where the 7-position stereochemistry influences target binding, as demonstrated by (6S,7R)-configured 1,4-oxazepane noradrenaline reuptake inhibitors that achieved high transporter selectivity [1].

Boc-Protected Intermediate for Orthogonal Solid-Phase or Solution-Phase Peptide Mimetic Synthesis

The Boc group enables acid-mediated deprotection (TFA/DCM) orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies . The 7-carboxylic acid can be activated (e.g., as an NHS ester or acyl chloride) for coupling to amine-functionalized resins or peptide N-termini, while the Boc-protected ring nitrogen remains inert until the final global deprotection step. The predicted pKa of 3.59 ensures the carboxylic acid is readily deprotonated for nucleophilic activation under mild basic conditions.

Chiral Pool Starting Material for Constrained Amino Acid and Peptidomimetic Libraries

The (R)-7-carboxylic acid oxazepane scaffold serves as a conformationally constrained analog of linear amino acids, offering reduced rotational freedom (1 rotatable bond vs. typical amino acid side chains) and a defined ring geometry. Its computed LogP of ~1.0 places it in a favorable lipophilicity range for CNS drug discovery (typically LogP 1-4), making it a rational choice over the more hydrophilic 6-COOH regioisomer (XLogP3 0.3) [2] when moderate membrane permeability is desired.

Late-Stage Diversification via Carboxylic Acid Functionalization in Parallel Synthesis

The free 7-carboxylic acid provides a single, unambiguous derivatization handle for amide coupling with diverse amine libraries, enabling parallel synthesis of compound collections. The Boc group remains stable under amide coupling conditions (e.g., HATU/DIPEA or EDC/HOBt), allowing the oxazepane nitrogen to be revealed post-coupling for further diversification. This sequential reactivity profile (first COOH, then NH) is not available with the unprotected 1,4-oxazepane-7-carboxylic acid [3], where both functional groups would compete.

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